synthesis and characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
synthesis and characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document outlines two plausible and robust synthetic pathways, grounded in established chemical principles and supported by analogous transformations found in the peer-reviewed literature. Furthermore, a detailed protocol for the most viable synthetic route is presented, along with a complete guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating the azetidine scaffold.
Introduction: The Significance of the Azetidine Moiety
Azetidines are four-membered heterocyclic saturated rings containing a nitrogen atom.[1] This strained ring system is of significant interest in medicinal chemistry as it can impart unique physicochemical properties to a molecule, such as improved metabolic stability, aqueous solubility, and three-dimensional character, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] The azetidine moiety is found in a number of biologically active compounds and approved drugs.[3] The target molecule, 2-(1-Methylazetidin-3-yl)ethan-1-amine (CAS No: 1542210-23-0, Molecular Formula: C₆H₁₄N₂, Molecular Weight: 114.19), is a bifunctional building block featuring a primary amine and a tertiary amine incorporated within the azetidine ring.[4] This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of drug discovery.
Proposed Synthetic Pathways
Given the absence of a direct, published synthesis for 2-(1-Methylazetidin-3-yl)ethan-1-amine, two logical synthetic routes are proposed, starting from readily available or synthetically accessible precursors.
Pathway A: Horner-Wadsworth-Emmons Approach
This pathway commences with a protected azetidin-3-one and utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain. Subsequent functional group transformations lead to the desired product. The HWE reaction is a reliable method for the formation of alkenes from carbonyl compounds.[5]
Diagram 1: Proposed Horner-Wadsworth-Emmons synthetic pathway.
Pathway B: Nitrile Homologation Approach
This pathway begins with a protected 3-hydroxyazetidine, a commercially available starting material. The hydroxyl group is converted into a suitable leaving group, followed by nucleophilic substitution with a cyanide source to introduce the required two-carbon chain as a nitrile. The nitrile is then reduced to the primary amine, followed by N-methylation of the azetidine nitrogen. This approach is often more direct for carbon-carbon bond formation at the 3-position of the azetidine ring.[6]
Diagram 2: Proposed Nitrile Homologation synthetic pathway.
Detailed Experimental Protocol (Pathway B)
Pathway B is selected for a detailed protocol due to its efficiency and the robust nature of the chemical transformations involved.
Step 1: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate
-
Rationale: The conversion of the hydroxyl group into a mesylate is a standard procedure to create a good leaving group for subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[6]
-
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
-
Rationale: The mesylate is displaced by a cyanide anion in a classic SN2 reaction to form the desired carbon-carbon bond. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
Dissolve the crude mesylate from the previous step (1.0 eq.) in DMF.
-
Add sodium cyanide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired nitrile.
-
Step 3: Synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
-
Rationale: The nitrile is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8]
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1.0 eq.) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which may be used directly in the next step.
-
Step 4: Synthesis of 2-(Azetidin-3-yl)ethan-1-amine
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.
-
Procedure:
-
Dissolve the crude Boc-protected amine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) and stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with diethyl ether. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM.
-
Step 5: Synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine
-
Rationale: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[9]
-
Procedure:
-
To a solution of 2-(azetidin-3-yl)ethan-1-amine (1.0 eq.) in formic acid (5.0 eq.), add aqueous formaldehyde (37 wt. %, 3.0 eq.).
-
Heat the reaction mixture to 100 °C for 2-4 hours.
-
Cool the reaction to room temperature and basify with aqueous NaOH solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by distillation or column chromatography to yield 2-(1-Methylazetidin-3-yl)ethan-1-amine.
-
Characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Diagram 3: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
N-CH₃: A singlet around 2.3-2.5 ppm.
-
Azetidine ring protons (CH₂ and CH): A complex multiplet region between 2.5 and 3.5 ppm.
-
-CH₂-CH₂-NH₂: Two multiplets, one for the methylene group adjacent to the azetidine ring and another for the methylene group attached to the primary amine.
-
-NH₂: A broad singlet that can exchange with D₂O, typically in the range of 1.5-3.0 ppm, although its chemical shift is concentration and solvent dependent.[11]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.[12][13]
-
N-CH₃: A signal around 40-45 ppm.
-
Azetidine ring carbons: Signals in the range of 50-65 ppm for the carbons adjacent to the nitrogen, and a signal around 30-35 ppm for the CH carbon.
-
-CH₂-CH₂-NH₂: Two signals for the ethyl chain carbons, one around 35-40 ppm and the other slightly more downfield.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[14]
-
N-H stretch (primary amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[15]
-
N-H bend (primary amine): A medium to strong band between 1590-1650 cm⁻¹.[14]
-
C-H stretch (aliphatic): Strong bands in the 2800-3000 cm⁻¹ region.
-
C-N stretch: A medium absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 114.19) should be observed.[4]
-
[M+H]⁺: In electrospray ionization (ESI), a prominent peak at m/z = 115.12 is expected.[17]
-
Fragmentation: Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of alkyl radicals.
Summary of Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | Singlet (~2.4 ppm, 3H), Multiplets (2.5-3.5 ppm, 7H), Broad Singlet (variable, 2H) |
| ¹³C NMR | Signals around 42 ppm (N-CH₃), 55-60 ppm (Azetidine CH₂), 30-35 ppm (Azetidine CH), 35-40 ppm (Aliphatic CH₂) |
| FTIR (cm⁻¹) | 3300-3500 (N-H stretch), 2800-3000 (C-H stretch), 1590-1650 (N-H bend), 1000-1250 (C-N stretch) |
| MS (ESI+) | m/z = 115.12 [M+H]⁺ |
Conclusion
This technical guide has detailed two plausible synthetic routes for the preparation of 2-(1-Methylazetidin-3-yl)ethan-1-amine, a valuable building block for drug discovery. A comprehensive, step-by-step protocol for the more favorable nitrile homologation pathway has been provided, along with a thorough outline of the necessary analytical techniques for its characterization. The information presented herein is intended to empower researchers to synthesize and validate this compound, thereby facilitating the development of novel chemical entities with potential therapeutic applications.
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